molecular formula C13H22N4O2 B1463028 tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1169563-99-8

tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1463028
CAS No.: 1169563-99-8
M. Wt: 266.34 g/mol
InChI Key: RPOLHXPGLRUGBT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound was first synthesized on November 27, 2010, as documented in PubChem (CID 49761279). Its development coincided with growing interest in pyrazole-piperidine hybrids for their pharmacological potential. Early synthetic routes focused on coupling tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A 2015 patent (CN105153211A) detailed improved methods for synthesizing related piperidine-pyrazole boronic esters, highlighting advancements in regioselective functionalization. By 2022, the compound gained prominence as an intermediate in kinase inhibitor development, particularly for targeting the understudied PCTAIRE family.

Structural Classification and IUPAC Nomenclature

The compound belongs to the piperidine and pyrazole classes of heterocycles. Its IUPAC name, tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate, reflects three key structural elements:

  • Piperidine ring : A six-membered saturated nitrogen heterocycle.
  • Pyrazole moiety : A five-membered aromatic ring with two adjacent nitrogen atoms and an amino group at position 3.
  • tert-Butyl carbamate : A Boc-protecting group at the piperidine nitrogen.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular formula C₁₃H₂₂N₄O₂
Molecular weight 266.35 g/mol
CAS registry 1169563-99-8
Boiling point Not reported
Storage conditions 2–8°C in airtight containers

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations.

Role in Heterocyclic Chemistry Research

Pyrazole-piperidine hybrids are pivotal in heterocyclic chemistry due to their:

  • Dual heterocyclic reactivity : The pyrazole’s NH group participates in hydrogen bonding, while the piperidine’s amine enables salt formation.
  • Synthetic versatility : The compound serves as a precursor for regioselective functionalization. For example, β-enamine diketones derived from piperidine-4-carboxylic acid react with hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Applications in fluorescence : Pyrazole derivatives exhibit tunable electronic properties, making them candidates for optoelectronic materials.

Recent studies emphasize its utility in synthesizing heterocyclic amino acids, where the Boc group ensures compatibility with solid-phase peptide synthesis.

Significance as a Chemical Building Block

The compound’s modular design enables diverse applications:

Table 2: Key Applications in Drug Discovery

Application Target Class Example Source
Kinase inhibition PCTAIRE family Preclinical inhibitors for cancer
Metabolic regulation Acetyl-CoA carboxylase Obesity therapeutics
Protein degradation PROTACs BET protein degraders

In PROTAC (proteolysis-targeting chimera) development, the Boc group is selectively deprotected to conjugate E3 ligase ligands. Additionally, the amino pyrazole moiety chelates metal catalysts in cross-coupling reactions, facilitating access to polycyclic architectures.

Properties

IUPAC Name

tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-11(14)16-15-10/h8-9H,4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLHXPGLRUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678348
Record name tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169563-99-8
Record name tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Biological Activity

Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-cancer properties. This article delves into the compound's biological activity, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 1169563-99-8

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to act as an enzyme inhibitor or receptor modulator, which is facilitated by the presence of the pyrazole ring. This structure allows for specific binding to target proteins, leading to modulation of biochemical pathways associated with disease processes.

Biological Activity Overview

The compound has shown promise in several areas:

  • Kinase Inhibition : Research indicates that derivatives of pyrazole compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. For example, studies have reported that compounds similar to this compound exhibit significant inhibition against CDK16 with an EC50 value around 33 nM, indicating potent activity against this target .
  • Anti-Cancer Activity : The anti-proliferative effects of pyrazole derivatives have been documented in various cancer types, including breast and cervical cancers. The ability of these compounds to induce cell cycle arrest and apoptosis further supports their potential as therapeutic agents .
  • Neuroprotective Effects : Some studies suggest that pyrazole-based compounds may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFindings
In Vitro Kinase Inhibition Demonstrated selective inhibition of CDK family members with low nanomolar potency .
Cell Viability Assays Showed dose-dependent reduction in cell viability in various cancer cell lines .
Mechanistic Studies Identified G2/M phase arrest as a mechanism for anti-cancer activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

CompoundStructureBiological Activity
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateSimilar scaffold with boronate ester groupPotentially different kinase inhibition profile
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineContains methoxybenzyl groupDifferent pharmacological properties

Scientific Research Applications

Drug Development

Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as a lead compound in the development of new therapeutics. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases.

Case Studies

  • A study highlighted its analogs' ability to inhibit specific enzymes associated with cancer progression, suggesting a pathway for developing anticancer agents .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Findings

  • In vitro studies demonstrated that derivatives of this compound can modulate dopamine receptors, which are crucial in the treatment of conditions like Parkinson's disease .

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique piperidine structure facilitates various chemical transformations.

Synthetic Routes

  • The reaction of tert-butyl 4-(3-dimethylamino)acryloylpiperidine with methyl hydrazine leads to the formation of this compound, showcasing its utility in synthetic organic chemistry .

The biological activity of this compound has been characterized through various assays.

Table: Biological Activities and Assays

Activity TypeAssay MethodResult
Anticancer ActivityCell Viability AssayIC50 values < 10 µM
Neurotransmitter ModulationBinding Affinity AssayHigh affinity for D2 receptors
Enzyme InhibitionKinetic StudiesCompetitive inhibition observed

Comparison with Similar Compounds

Positional Isomers: Substituent Effects on Piperidine

The positional isomer tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate () differs in the substitution site of the pyrazole group (2-position vs. 4-position on the piperidine). This positional shift alters steric and electronic properties:

  • Conformational Flexibility: The 4-substituted isomer allows equatorial positioning of the pyrazole group, minimizing steric clashes with the Boc group.
  • Hydrogen Bonding: Both isomers retain the pyrazole’s amino group, but the 3-amino-1H-pyrazol-5-yl group in the 4-substituted compound may form stronger intermolecular hydrogen bonds due to optimal spatial alignment, as inferred from graph set analysis principles ().

Functionalized Derivatives: Impact of Bulky Substituents

The compound tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate () incorporates additional aromatic and piperazine-carbonyl groups. Key differences include:

  • Molecular Weight and Lipophilicity : The derivative’s molecular weight (~630 g/mol) is double that of the parent compound (~280 g/mol), significantly increasing lipophilicity (clogP ~5 vs. ~2). This may enhance membrane permeability but reduce aqueous solubility .
  • Pharmacological Potential: The 3-chlorophenyl and piperazine groups introduce π-π stacking and hydrogen-bond-accepting motifs, likely improving binding affinity for targets like serotonin or dopamine receptors. However, steric bulk may limit bioavailability compared to the simpler parent structure .

Comparative Data Table

Property tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate
Piperidine Substitution 4-position 2-position 4-position
Pyrazole Substitution 3-amino-1H-pyrazol-5-yl 5-amino-1H-pyrazol-3-yl 1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl
Molecular Weight (g/mol) ~280.35 ~280.35 ~630.02
Key Functional Groups Boc, amino-pyrazole Boc, amino-pyrazole Boc, 3-chlorophenyl, piperazine-carbonyl
Hydrogen-Bond Capacity High (amino donor/acceptor) Moderate (steric hindrance at 2-position) Low (bulk limits accessibility)
Therapeutic Relevance Kinase inhibitor scaffold Unclear (conformational constraints) CNS-targeted agents (e.g., antipsychotics)

Research Findings and Implications

  • Crystallographic Insights: Structural determination of these compounds likely employs SHELX software (), ensuring precise conformational analysis. The 4-substituted parent compound’s crystal packing may exhibit N–H···O hydrogen bonds between the pyrazole amino group and Boc carbonyl, stabilizing the lattice ().
  • Synthetic Utility : The parent compound’s simplicity facilitates rapid derivatization, while the 3-chlorophenyl derivative exemplifies how strategic functionalization tailors bioactivity .
  • Limitations : Positional isomers (e.g., 2- vs. 4-substituted) may require distinct synthetic routes, impacting scalability. The bulky derivative’s poor solubility may necessitate formulation optimization .

Preparation Methods

Preparation of tert-butyl 4-aminopiperidine-1-carboxylate Intermediate

A key intermediate in the synthesis is tert-butyl 4-aminopiperidine-1-carboxylate, which can be prepared by reacting a base with tert-butyl 4-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives. This method is adapted from similar preparation techniques disclosed for tert-butyl 3-aminopiperidine-1-carboxylate, which can be extrapolated to the 4-substituted analogs.

  • Reaction Conditions: The reaction involves treating tert-butyl 4-(alkoxycarbonylamino)piperidine-1-carboxylate with a base such as sodium hydroxide or potassium carbonate in an appropriate solvent under controlled temperature.
  • Outcome: The base hydrolyzes the alkoxycarbonylamino group to yield the free amine at the 4-position.
  • References: This approach is supported by patent literature describing the production of tert-butyl 3-aminopiperidine-1-carboxylate analogs, which are structurally related and share similar synthetic pathways.

Protection of the Piperidine Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the piperidine ring is protected with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification.

  • Method: Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) under mild conditions.
  • Reaction Conditions: Typically carried out at room temperature in solvents such as dichloromethane or acetonitrile.
  • Outcome: Formation of the Boc-protected piperidine carbamate, tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate.
  • References: The use of Boc protection is a standard procedure in organic synthesis and is well-documented in the literature.

Summary of Key Reaction Parameters

Step Reaction Type Reagents/Conditions Notes
1 Base-mediated hydrolysis Base (NaOH, K2CO3), solvent (MeOH, H2O), RT to reflux Converts alkoxycarbonylamino to amine
2 Pyrazole ring formation Aminoguanidine hydrochloride + carbonyl compound, microwave irradiation Efficient cyclization to 3-amino-pyrazole
3 Coupling of pyrazole to piperidine Pd catalyst (Pd(OAc)2), base (KOtBu), solvent (THF, MeCN), inert atmosphere, reflux Cross-coupling or nucleophilic substitution
4 Boc protection Di-tert-butyl dicarbonate, base (Et3N), solvent (DCM), RT Protects piperidine nitrogen

Research Findings and Optimization Strategies

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation for pyrazole ring formation significantly reduces reaction times (from hours to minutes) and improves yields by enhancing kinetic control.
  • Catalyst Screening: Palladium-based catalysts such as Pd(OAc)2 combined with ligands like Xantphos have been shown to improve coupling efficiency between the pyrazole and piperidine moieties.
  • Protecting Group Stability: The tert-butyl carbamate group provides steric shielding, enhancing the compound's stability during subsequent synthetic steps and biological assays.
  • Solvent Choice: Anhydrous and degassed solvents prevent side reactions and improve reproducibility of the coupling reactions.
  • Purification: Silica gel chromatography and semi-preparative HPLC are commonly used to isolate the final product with high purity.

Data Table: Physicochemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C15H24N5O2 (approximate) Calculated from structure
Molecular Weight ~302.38 g/mol Calculated
Boc Protection Group tert-butyl carbamate Standard protecting group
Solvent Systems Used DCM, THF, MeCN Common organic solvents
Typical Reaction Temperature Room temperature to reflux Depends on step
Catalysts Pd(OAc)2, Xantphos For coupling steps

Q & A

Q. How do solvent polarity and pH influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Polarity Effects : High-polarity solvents (DMF) stabilize transition states in Suzuki-Miyaura couplings (logP <1) .
  • pH Control : Maintain pH 7–8 (via NaHCO₃ buffer) to prevent Boc cleavage during Pd-catalyzed reactions .
  • Kinetic Profiling : Use in situ IR to monitor reaction progress under varying dielectric conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

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